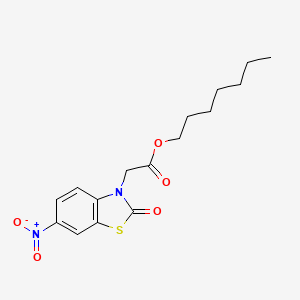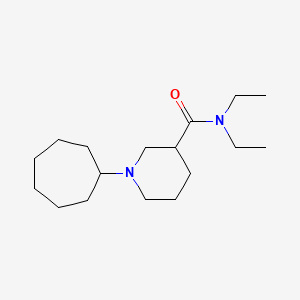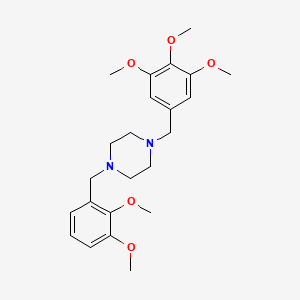
2-iodo-6-methoxy-4-(4-thiomorpholinylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-6-methoxy-4-(4-thiomorpholinylmethyl)phenol is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known by its chemical name, IMTP, and is a derivative of phenol. The unique structure of IMTP makes it a promising candidate for various applications, and research on this compound is ongoing.
Wirkmechanismus
The mechanism of action of IMTP is not yet fully understood, but research has shown that it works by inhibiting the activity of certain enzymes and proteins in the target cells. This inhibition leads to the disruption of essential cellular processes, which ultimately results in cell death.
Biochemical and Physiological Effects
IMTP has been shown to have various biochemical and physiological effects on the target cells. Research has shown that IMTP can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment. IMTP has also been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
IMTP has several advantages as a research tool. Its unique structure makes it a promising candidate for various applications, and its synthesis method has been optimized and improved over the years. However, there are also some limitations to using IMTP in lab experiments. The compound is highly reactive and can be difficult to handle, and its toxicity levels are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on IMTP. One potential direction is to study its potential use in agriculture, as it has been shown to have antimicrobial properties that could be useful in crop protection. Another potential direction is to study its potential use in the development of new antibiotics, as the current antibiotics are becoming increasingly ineffective due to the emergence of antibiotic-resistant strains of bacteria. Further research is also needed to fully understand the mechanism of action and toxicity levels of IMTP.
Conclusion
In conclusion, 2-iodo-6-methoxy-4-(4-thiomorpholinylmethyl)phenol is a promising compound that has potential applications in various fields of scientific research. Its unique structure and synthesis method make it a valuable research tool, and its potential use in medicine, agriculture, and industry is currently being studied. Further research is needed to fully understand its mechanism of action and toxicity levels, and to explore its potential applications in new areas.
Synthesemethoden
The synthesis of IMTP involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 2-iodo-6-methoxyphenol, which is then reacted with thiomorpholine to form the final product, IMTP. This synthesis method has been optimized and improved over the years, and various modifications have been made to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
IMTP has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of IMTP is in the field of medicine. Research has shown that IMTP has antimicrobial properties and can be used to treat various bacterial and fungal infections. IMTP has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2S/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECLOJCUUJRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCSCC2)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430609 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)

![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)
![4-butyl-2-imino-7-methyl-2H-thiopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B4923269.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)


![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]butanamide](/img/structure/B4923312.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
